molecular formula C8H9N5 B078422 1-Phenyl-1H-1,2,4-triazole-3,5-diamine CAS No. 14575-59-8

1-Phenyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B078422
CAS No.: 14575-59-8
M. Wt: 175.19 g/mol
InChI Key: QCYJCZJMOAWVPC-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,4-triazole-3,5-diamine is a high-value chemical building block and research compound featuring a functionalized 1,2,4-triazole core. Its primary research applications stem from its role as a key synthetic intermediate in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors and antifungal agents. The 3,5-diamine substitution pattern on the triazole ring provides versatile handles for further chemical derivatization, allowing for the construction of diverse compound libraries. Researchers utilize this compound to study structure-activity relationships (SAR) in the design of molecules that target specific enzymatic pathways. Its mechanism of action, when incorporated into larger molecular architectures, often involves competitive inhibition at enzyme active sites, such as ATP-binding pockets in various kinases. The phenyl group at the N-1 position contributes to enhanced lipophilicity and potential π-stacking interactions with biological targets, making it a crucial scaffold for optimizing pharmacokinetic properties. This compound is supplied to support advanced scientific investigations in chemical biology, pharmaceutical development, and agricultural science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-1,2,4-triazole-3,5-diamine
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InChI

InChI=1S/C8H9N5/c9-7-11-8(10)13(12-7)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QCYJCZJMOAWVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
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DSSTOX Substance ID

DTXSID70163151
Record name 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Molecular Weight

175.19 g/mol
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CAS No.

14575-59-8
Record name 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Record name 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Synthesis and Chemical Transformations of 1 Phenyl 1h 1,2,4 Triazole 3,5 Diamine and Its Derivatives

Established Synthetic Pathways to 1-Phenyl-1H-1,2,4-triazole-3,5-diamine

The synthesis of this compound can be achieved through various strategies, ranging from classical multi-step approaches to more streamlined one-pot and cascade reactions.

Classical Multi-Step Synthetic Approaches

Classical methods for the synthesis of 1,2,4-triazoles often involve the cyclization of intermediates derived from hydrazines. A common approach to obtaining 1-substituted-3,5-diamino-1,2,4-triazoles involves the reaction of a substituted hydrazine (B178648) with a source of a C-N-C fragment, such as dicyandiamide or its derivatives.

One-Pot and Cascade Reactions

A notable one-pot method involves the reaction of isothiocyanates with monosubstituted hydrazines and sodium hydrogencyanamide in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). nih.govnih.gov When phenylhydrazine is used as the monosubstituted hydrazine in this reaction, it can lead to the formation of this compound. These reactions can sometimes produce a mixture of regioisomers, but the selectivity can be influenced by the steric and electronic properties of the hydrazine. nih.govnih.gov

Another approach involves a visible light-catalyzed three-component tandem annulation strategy. This method utilizes phenylhydrazines, isothiocyanatobenzenes, and 1,1,3,3-tetramethylguanidine to produce multiply substituted 1,2,4-triazole-3,5-diamines under mild reaction conditions. researchgate.net

Regioselective Synthesis Strategies for Alkyl Derivatives

The synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole often faces challenges with regioselectivity, as alkylation can occur at different nitrogen atoms of the triazole ring or the amino groups. To address this, specific strategies have been developed to control the position of alkylation.

One effective method for the regioselective synthesis of 3-alkylamino-5-amino-1-phenyl-1,2,4-triazoles involves the hydrogenation of Schiff bases. researchgate.net These Schiff bases are prepared by the condensation of 3,5-diamino-1-phenyl-1,2,4-triazole with various aldehydes. The subsequent reduction of the resulting imine yields the desired N-alkylated product at the 3-amino group. This approach offers a reliable way to introduce alkyl groups at a specific position, avoiding the formation of isomeric mixtures that can result from direct alkylation. researchgate.net

For example, the reaction of 3,5-diamino-1-phenyl-1,2,4-triazole with an aldehyde (R-CHO) forms a Schiff base, which upon hydrogenation, yields the corresponding 3-alkylamino-5-amino-1-phenyl-1,2,4-triazole.

Functionalization and Derivatization of the 1,2,4-Triazole (B32235) Core

The this compound core, once synthesized, can be further modified to introduce a variety of functional groups, leading to a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The amino groups on the 1,2,4-triazole ring are nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: The alkylation of 3,5-diamino-1-phenyl-1,2,4-triazole can be achieved using alkyl halides in the presence of a base. researchgate.net The regioselectivity of this reaction can be influenced by the reaction conditions, such as the choice of base and solvent. For instance, using a strong base like potassium tert-butoxide in THF can promote alkylation on one of the exocyclic amino groups. researchgate.net However, direct alkylation can sometimes lead to mixtures of N-alkylated products, including at the triazole ring nitrogens.

Below is a table summarizing the results of a study on the regioselective synthesis of alkyl derivatives of 3,5-diamino-1-phenyl-1,2,4-triazole via hydrogenation of Schiff bases. researchgate.net

Interactive Data Table: Synthesis of 3-Alkylamino-5-amino-1-phenyl-1,2,4-triazoles researchgate.net

Aldehyde Reactant Product Yield (%) Melting Point (°C)
Benzaldehyde 3-Benzylamino-5-amino-1-phenyl-1,2,4-triazole 61 173-175
4-Methoxybenzaldehyde 3-(4-Methoxybenzylamino)-5-amino-1-phenyl-1,2,4-triazole 65 168-170
4-Chlorobenzaldehyde 3-(4-Chlorobenzylamino)-5-amino-1-phenyl-1,2,4-triazole 72 188-190

N-Acylation: The amino groups can also be acylated using acid chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is often more regioselective than N-alkylation, with the reaction preferentially occurring at the more nucleophilic amino group. A series of 1-acyl-1H- nih.govresearchgate.netresearchgate.nettriazole-3,5-diamine analogues have been synthesized and evaluated for their biological activities. nih.gov

Amination and Substitution Reactions on the Triazole Ring

Direct amination or substitution on the carbon atoms of the 1,2,4-triazole ring is generally challenging due to the electron-rich nature of the heterocyclic system. However, functionalization of the ring can be achieved through multi-step sequences. For instance, a leaving group could be introduced at the C3 or C5 position, which could then be displaced by an amine. Such transformations are not commonly reported for this compound itself but are known for other triazole derivatives.

In some cases, reactions that appear to be substitutions on the ring are in fact rearrangements or ring-opening and ring-closing sequences. For example, the Dimroth rearrangement is a known transformation in triazole chemistry that can lead to the apparent migration of substituents between ring nitrogen and exocyclic nitrogen atoms.

Further research is needed to explore direct C-H functionalization or other modern synthetic methods for the direct amination and substitution on the 1,2,4-triazole core of this compound.

Reactions Involving Amine Groups

The two primary amine groups at the 3- and 5-positions of the this compound ring are key to its reactivity, serving as nucleophilic centers for various chemical modifications. These reactions include acylation, Schiff base formation, and diazotization, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Acylation: The amine groups of this compound can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group onto one or both nitrogen atoms of the amine groups. The degree of acylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, a series of 1-acyl-1H- nih.govmdpi.comscielo.org.zatriazole-3,5-diamine analogues have been synthesized and evaluated as potent cyclin-dependent kinase (CDK) inhibitors for anticancer applications japsonline.com. While this study focuses on a general class of compounds, the synthetic principles are directly applicable to the phenyl-substituted diamine.

Schiff Base Formation: The primary amine groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are characterized by a carbon-nitrogen double bond. The formation of Schiff bases from various 3-amino and 4-amino-1,2,4-triazoles has been reported, highlighting the general reactivity of the amino-triazole scaffold in this transformation researchgate.netnih.govresearchgate.netresearchgate.net. These reactions are often carried out under thermal or microwave irradiation conditions and can be influenced by the nature of the aldehyde or ketone used nih.govresearchgate.net.

Diazotization: The diazotization of aromatic primary amines is a well-established reaction that involves treatment with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. While specific studies on the diazotization of this compound are not extensively documented, the general principles of aromatic amine diazotization would apply imist.ma. The resulting diazonium salt could be a versatile intermediate for introducing a variety of functional groups through Sandmeyer-type reactions. However, the stability and reactivity of the diazonium salt would be influenced by the electron-withdrawing nature of the triazole ring.

Formation of Annulated Heterocycles and Fused Systems

The bifunctional nature of this compound, with its two appropriately positioned amine groups, makes it an excellent building block for the synthesis of annulated heterocycles and fused ring systems. These reactions typically involve cyclocondensation with bifunctional electrophiles.

One of the most significant applications in this regard is the synthesis of triazolopyrimidines . These fused bicyclic systems are of considerable interest in medicinal chemistry. The reaction of 3-amino-1,2,4-triazoles with various 1,3-dicarbonyl compounds or their equivalents is a common strategy to construct the pyrimidine (B1678525) ring fused to the triazole core mdpi.comresearchgate.net. For example, the one-pot, three-component reaction of 3-amino-1,2,4-triazole, an aromatic aldehyde, and malononitrile can yield 5-amino-7-aryl-7,8-dihydro- nih.govmdpi.comscielo.org.zatriazolo[4,3-a]pyrimidine-6-carbonitriles mdpi.com. This type of reaction demonstrates the utility of aminotriazoles in multicomponent reactions to build complex heterocyclic frameworks.

Similarly, the synthesis of triazolotriazines can be achieved through the reaction of 3,5-diamino-1,2,4-triazoles with appropriate reagents that can provide the necessary atoms to form the triazine ring rsc.org. The reaction of 3(5)-amino-1,2,4-triazoles with reagents that introduce a C-N-C fragment is a widely explored method for preparing 1,2,4-triazolo[1,5-a] nih.govresearchgate.netnih.govtriazines rsc.org. The regioselectivity of these cyclization reactions can be influenced by the substituents on the triazole ring and the reaction conditions.

The following table summarizes representative examples of reagents used in the formation of annulated heterocycles from amino-triazole precursors.

Fused SystemReagent ExampleReference
Triazolopyrimidine1,3-Dicarbonyl compounds mdpi.com
TriazolopyrimidineAromatic aldehydes and malononitrile mdpi.com
TriazolotriazineDimethyl N-cyanodithiocarbonimidate rsc.org

Advanced Synthetic Methodologies

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its derivatives, several advanced synthetic methodologies have been explored.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of various 1,2,4-triazole derivatives has been successfully achieved using microwave assistance scielo.org.zanih.govpnrjournal.comresearchgate.net. For instance, the microwave-assisted synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been reported to be completed in minutes with good yields nih.gov. This methodology has also been applied to the synthesis of Schiff's bases of 1,2,4-triazole derivatives nih.gov. The direct reaction between a piperazine substituted nitrile and a hydrazide under microwave conditions has been shown to be an efficient route to 3,5-substituted 1,2,4-triazoles scipublications.com. These examples strongly suggest that microwave-assisted synthesis can be a highly effective strategy for the derivatization of this compound.

Metal-Free Catalytic Approaches

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to avoid the use of potentially toxic and expensive metal catalysts. While the broader field of N-heterocycle synthesis has seen significant advances in metal-free catalysis, specific applications to this compound are still emerging rsc.org. However, iodine-mediated metal-free synthesis of 3,5-disubstituted-1H-1,2,4-triazoles from amidines and imidates has been reported, showcasing a viable metal-free approach scipublications.com. Visible light-catalyzed three-component tandem annulation has also been used for the synthesis of multiply substituted 1,2,4-triazole-3,5-diamines from phenylhydrazines researchgate.net. These approaches offer promising avenues for the development of more sustainable synthetic routes to derivatives of the target compound.

Electrochemical Synthesis

Electrochemical methods provide an alternative, reagent-free approach to organic synthesis, where redox reactions are driven by an electric current. The electrochemical synthesis of 1,2,4-triazole-fused heterocycles has been demonstrated through a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions rsc.org. The electrochemical behavior of phenyl-substituted triazoles has been investigated, revealing complex, pH-dependent irreversible oxidation processes nih.govnih.gov. These studies provide a foundation for exploring the electrochemical synthesis and modification of this compound, potentially offering a greener and more controlled synthetic route.

Reaction Mechanisms and Mechanistic Investigations in Derivatization

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

In the formation of fused heterocycles, such as triazolopyrimidines , the proposed mechanism for the three-component reaction of an aminotriazole, an aldehyde, and a compound with an active methylene group (like malononitrile) typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the aminotriazole to the resulting electron-deficient alkene. The final step is an intramolecular cyclization with subsequent tautomerization to yield the stable triazolopyrimidine ring system mdpi.comjapsonline.comresearchgate.net. A mechanistic study on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been reported, providing insights into the reaction pathways imist.ma.

Mechanistic investigations into the derivatization of the amine groups are also important. For instance, in Schiff base formation , the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl group. This intermediate then undergoes dehydration, which is often the rate-determining step and can be acid-catalyzed.

Furthermore, computational studies have been employed to understand the electronic properties and reactivity of triazole derivatives. For example, the excited-state relaxation mechanisms of 2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol have been explored using electronic structure calculations, revealing the role of excited-state intramolecular proton transfer (ESIPT) in its photophysical properties rsc.org. Such theoretical investigations can provide valuable insights into the behavior of this compound and its derivatives in various chemical processes.

Biological Activity and Pharmacological Potential of 1 Phenyl 1h 1,2,4 Triazole 3,5 Diamine Derivatives

Antimicrobial Efficacy

Derivatives of 1-phenyl-1H-1,2,4-triazole-3,5-diamine have demonstrated significant potential as antimicrobial agents, with studies revealing their effectiveness against a spectrum of bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

A variety of 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their antibacterial properties. For instance, a novel series of Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed potent activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Notably, some of these synthesized compounds exhibited antibacterial effects superior or comparable to the standard drug streptomycin. nih.gov Another study highlighted that N-allyl derivatives of 1,2,4-triazole displayed a broad spectrum of antibacterial activity against S. aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com

Furthermore, research into phenylpiperazine-triazole-fluoroquinolone hybrids has demonstrated good to excellent activity against a range of microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 64 μg/mL. mdpi.com The introduction of specific substituents on the phenyl ring attached to the triazole core has been shown to influence antibacterial potency. For example, the presence of a 4-trichloromethyl group resulted in high activity, equivalent to ceftriaxone. mdpi.com Similarly, the introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position of the triazole increased potency against Gram-positive bacterial strains. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeBacterial Strain(s)Activity/MIC ValueReference
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureusSuperior or comparable to streptomycin nih.gov
N-allyl derivative with unsubstituted phenyl moietyS. aureus, K. pneumoniae, P. aeruginosa, E. coliBroad-spectrum activity mdpi.com
Phenylpiperazine-triazole-fluoroquinolone hybridsE. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereusMIC: 0.12 to 1.95 µg/mL nih.gov
Derivative with 4-trichloromethyl group on phenyl ringE. coli, B. subtilis, P. aeruginosa, P. fluoroscensMIC = 5 µg/mL mdpi.com
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus, S. pyogenesMIC: 0.264 and 0.132 mM nih.gov

Antifungal Activity Against Fungal Pathogens

The 1,2,4-triazole core is a well-established pharmacophore in many commercial antifungal drugs. nih.gov Consequently, numerous derivatives of this compound have been investigated for their antifungal efficacy. Studies have shown that certain triazole derivatives bearing a 4-hydroxyphenyl, 4-methoxyphenyl, or 4-aminophenyl group exhibit prominent antifungal activity against Candida albicans and Fusarium oxysporum. researchgate.net Schiff base derivatives have also demonstrated strong antifungal effects against Microsporum gypseum, with some compounds showing activity superior to the standard drug ketoconazole. nih.gov

The substitution pattern on the aromatic rings of these derivatives plays a crucial role in their antifungal potency. For instance, halogenated derivatives have shown good activity, with a Minimum Inhibitory Concentration (MIC90) of 1 mg/L against numerous Candida spp. clinical strains. researchgate.net Furthermore, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited obvious antifungal activities against a range of plant-pathogenic fungi, including various species of Botrytis cinerea. frontiersin.org

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeFungal Pathogen(s)Activity/MIC ValueReference
Triazole with 4-hydroxyphenyl, 4-methoxyphenyl, or 4-aminophenyl groupCandida albicans, Fusarium oxysporumProminent activity researchgate.net
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseumSuperior to ketoconazole nih.gov
Halogenated derivativesCandida spp.MIC90 of 1 mg/L researchgate.net
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivativesBotrytis cinerea, Phytophthora infestans, Pyricularia oryzaeSignificant inhibition rates frontiersin.org
1-(phenyl)-3-(2H- mdpi.comresearchgate.netresearchgate.nettriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivativesCandida albicansHighly active mdpi.com

Antimycobacterial Activity

Several 1,2,4-triazole derivatives have been evaluated for their activity against Mycobacterium species. One study found that an N-allyl derivative with an unsubstituted phenyl moiety at the C-5 position of the triazole displayed the highest antimycobacterial activity against both non-pathogenic Mycobacterium smegmatis and pathogenic strains of Mycobacterium tuberculosis. mdpi.com Another research effort synthesized 2-(5-(substituted)-4H-1,2,4-triazole-2-ylthio)-N-(substituted) phenyl acetamide (B32628) derivatives and screened them against Mycobacterium tuberculosis H37Rv. benthamscience.com All the tested compounds showed excellent inhibitory activity, with one derivative exhibiting a promising MIC of 0.8μg/ml, comparable to standard drugs like rifampicin (B610482) and streptomycin. benthamscience.com Furthermore, most newly synthesized imidazole (B134444) and triazole derivatives in one study showed inhibitory activity against Mycobacterium tuberculosis reference and clinical strains, with MICs in the range of 4-64 mg/L. researchgate.net

Antiviral Properties

The antiviral potential of 1,2,4-triazole derivatives has been an area of active research, spurred by the structural similarities to existing antiviral drugs like ribavirin. nih.govresearchgate.net

Activity Against Specific Viral Strains

Studies have explored the efficacy of these compounds against a range of viruses. For instance, isosteric analogs of acyclovir (B1169) containing a 1,2,4-triazole ring have been synthesized and shown to be active against the herpes simplex type 1 virus. nih.gov Enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov However, it is important to note that not all derivatives exhibit broad-spectrum antiviral activity. One study synthesized a series of 1,5-dialkyl-1,2,4-triazole derivatives and found no in vitro antiviral activity against HIV-1, HIV-2, HSV-1, HSV-2, and several other viral strains. researchgate.netnih.gov This highlights the specificity of structure-activity relationships in the development of antiviral agents based on this scaffold.

Anticancer and Antiproliferative Investigations

The 1,2,4-triazole nucleus is a key component of several anticancer agents, valued for its metabolic stability and ability to engage in various biological interactions. nih.govresearchgate.net A series of 1-acyl-1H- mdpi.comresearchgate.netresearchgate.nettriazole-3,5-diamine analogues were synthesized as cyclin-dependent kinase (CDK) inhibitors. nih.gov These compounds demonstrated potent and selective CDK1 and CDK2 inhibitory activities and were effective at inhibiting the in vitro cellular proliferation of various human tumor cells. nih.gov One representative compound from this series also showed in vivo efficacy in a human melanoma xenograft model. nih.gov

In another study, 5-pyridinyl-1,2,4-triazole derivatives were identified as significant inhibitors of focal adhesion kinase (FAK), a promising target in cancer therapy. nih.gov Several of these compounds revealed potent antiproliferative activity in liver cancer cells, with some being more potent than the reference compound. nih.gov The mechanism of action was found to involve the repression of FAK phosphorylation, leading to the inhibition of pro-survival pathways, induction of apoptosis, and cell cycle arrest. nih.gov Furthermore, new 1,2,3-triazole derivatives have been synthesized and tested for their antiproliferative activity against breast adenocarcinoma, lung carcinoma, and fibrosarcoma cell lines, with some compounds showing moderate activity. biointerfaceresearch.com

Table 3: Anticancer and Antiproliferative Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeCancer Cell Line(s)Mechanism of Action/ActivityReference
1-Acyl-1H- mdpi.comresearchgate.netresearchgate.nettriazole-3,5-diamine analoguesVarious human tumor cellsCDK1 and CDK2 inhibition nih.gov
5-pyridinyl-1,2,4-triazole derivativesHepG2 and Hep3B (liver cancer)FAK inhibition, IC50 range: 2.88~4.83 μM nih.gov
1,2,3-Triazole derivativesMCF-7, MDA-MB-231 (breast), A-549 (lung), HT-1080 (fibrosarcoma)Antiproliferative activity, IC50 values from 15 to 50 µM biointerfaceresearch.com
Fused acridine (B1665455) containing 1,2,4-triazole derivativesNot specifiedAnticancer agents zsmu.edu.ua

Inhibition of Cancer Cell Proliferation

The 1,2,4-triazole nucleus is a core component in numerous compounds designed as anticancer agents. Derivatives have shown the ability to halt the uncontrolled growth and spread of abnormal cells, a hallmark of cancer. nih.gov A variety of synthesized 1,2,4-triazole derivatives have demonstrated notable antiproliferative activity against a range of human cancer cell lines. mdpi.com For instance, a series of 1-acyl-1H- nih.govmdpi.comnih.govtriazole-3,5-diamine analogues were synthesized and found to inhibit in vitro cellular proliferation in various human tumor cells. nih.gov Similarly, novel betulin-1,2,4-triazole derivatives have been shown to promote dose-dependent anticancer cytotoxicity in vitro. researchgate.net The antiproliferative effects of these compounds are often attributed to their interaction with key biological targets involved in cell cycle regulation and signal transduction pathways. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate the progression of the cell cycle. Their dysregulation is a common feature in many cancers, making them an attractive target for anticancer therapies. Certain this compound derivatives have been specifically designed as CDK inhibitors.

A study focused on 1-acyl-1H- nih.govmdpi.comnih.govtriazole-3,5-diamine analogues revealed that these compounds exhibit potent and selective inhibitory activities against CDK1 and CDK2. nih.gov Another research effort led to the design of a new series of indolyl 1,2,4-triazole scaffolds which were evaluated for their inhibitory activity against both CDK4 and CDK6. The inhibitory concentrations (IC50) for these compounds against CDK4 ranged from 0.049 µM to 3.031 µM, and against CDK6, the values ranged from 0.075 µM to 1.11 µM. nih.gov For comparison, the reference compound staurosporine (B1682477) had IC50 values of 1.027 µM and 0.402 µM against CDK4 and CDK6, respectively. nih.gov This indicates that several of the synthesized triazole derivatives were more potent than the reference inhibitor. nih.gov

Table 1: CDK Inhibitory Activity of Selected Indolyl 1,2,4-Triazole Derivatives

CompoundCDK4 IC50 (µM)CDK6 IC50 (µM)
Vb0.056N/A
VdN/A0.075
VhN/A0.095
Vk0.049N/A
Vm0.073N/A
Staurosporine (Reference)1.0270.402

Data sourced from research on indolyl 1,2,4-triazole scaffolds as CDK inhibitors. nih.gov "N/A" indicates data not specified as a top performer for that enzyme in the source.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Overactivity of EGFR is implicated in the development and progression of several cancers. Consequently, EGFR inhibitors are a key class of targeted cancer therapies.

Research has shown that certain 1,2,4-triazole derivatives can act as potent EGFR inhibitors. In one study, a series of novel compounds carrying the 1,2,4-triazole scaffold were tested against EGFR, with compound 8c showing the best inhibition with an IC50 value of 3.6 µM. mdpi.com Another investigation into new bioactive indolyl-1,2,4-triazole hybrids identified them as dual inhibitors for EGFR and PARP-1. Compound 13b from this series demonstrated encouraging dual enzyme inhibition, with an IC50 value of 62.4 nM against EGFR, which was more potent than the reference drug Erlotinib (IC50 = 80 nM). nih.gov

Table 2: EGFR Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

CompoundEGFR IC50Reference DrugReference Drug IC50
Compound 8c3.6 µM--
Compound 13b62.4 nMErlotinib80 nM

Data compiled from studies on 1,2,4-triazole derivatives as EGFR inhibitors. mdpi.comnih.gov

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Several derivatives of 1,2,4-triazole have been found to exert their anticancer effects by triggering this process.

For example, novel indolyl 1,2,4-triazole derivatives, Vf and Vg, were found to significantly induce apoptosis, with rates of 45.33% and 37.26% respectively, compared to a control of 1.91%. nih.gov These compounds also caused cell cycle arrest. nih.gov In another study, new 1,2,4-triazole derivatives were identified as apoptotic inducers that target the p53 pathway, a critical regulator of cell death. nih.gov The investigation of novel betulin-1,2,4-triazole derivatives also confirmed their ability to cause apoptosis in tested cancer cells by inducing specific nuclear morphological changes and increasing the expression of caspase 9. researchgate.net Furthermore, certain Schiff bases derived from 3-amino-1H-1,2,4-triazole confirmed their apoptotic effect on MCF-7 cells by altering the expression ratio of the apoptotic proteins Bax and Bcl-2. mdpi.com

Activity Against Specific Tumor Cell Lines (e.g., MCF-7, A-549)

The efficacy of potential anticancer compounds is often evaluated against a panel of well-characterized human tumor cell lines. Derivatives of this compound have shown significant activity against several of these lines, most notably MCF-7 (human breast adenocarcinoma) and A-549 (human lung carcinoma).

One study synthesized a series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones. Compound 10a from this series showed promising anticancer activity with IC50 values of 6.43 µM against MCF-7 and 21.1 µM against A-549 cells. beilstein-journals.org In another series of indolyl 1,2,4-triazole derivatives, compounds Vf and Vg displayed potent activity against MCF-7 cells with IC50 values of 2.91 µM and 0.891 µM, respectively. nih.gov Theophylline-derived 1,2,3-triazole hybrids were also tested, with compound d17 showing strong antiproliferative activity against both A549 (IC50 = 6.76 µM) and MCF-7 (IC50 = 12.61 µM) cell lines.

Table 3: Cytotoxic Activity (IC50 in µM) of Selected Triazole Derivatives on MCF-7 and A-549 Cell Lines

Compound SeriesCompoundMCF-7 IC50 (µM)A-549 IC50 (µM)
Butane-1,4-diones10a6.4321.1
Indolyl 1,2,4-triazolesVf2.91N/A
Vg0.891N/A
Theophylline-1,2,3-triazolesd1712.616.76

Data compiled from various studies evaluating the cytotoxicity of triazole derivatives. nih.govbeilstein-journals.org "N/A" indicates data not available in the cited source.

Other Significant Biological Activities

Antimalarial Activity

Malaria remains a major global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the discovery of new therapeutic agents. researchgate.net The triazole heterocyclic ring is a structural feature in compounds that have shown promising in vitro antiplasmodial and in vivo antimalarial activities. researchgate.net This has made triazole derivatives a subject of interest for the rational design of more effective antimalarial candidates. researchgate.net However, based on the reviewed scientific literature, no specific studies detailing the antimalarial activity of this compound derivatives were identified. Research in this area has focused on other classes of triazoles, such as 1,2,4-triazolo[4,3-a]pyrazines. mdpi.com

Anticonvulsant Activity

Derivatives of 1,2,4-triazole are of considerable interest for developing new drugs with anticonvulsant activity. zsmu.edu.ua Numerous studies have focused on synthesizing and evaluating these compounds for their potential to manage epileptic seizures, a common neurological disorder. nih.govnih.gov The primary screening models used to identify potential anticonvulsant candidates are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.govresearchgate.net

One study synthesized a series of 4-(substituted-phenyl)- nih.govontosight.aisemanticscholar.orgtriazolo[4,3-a]quinazolin-5(4H)-ones, evaluating their anticonvulsant activity. Among these, compounds 6o and 6q demonstrated significant oral activity against MES-induced seizures, with ED₅₀ values of 88.02 mg/kg and 94.6 mg/kg, respectively. These compounds also showed potent activity against seizures induced by pentylenetetrazole and bicuculline. nih.gov

Another series of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govontosight.aisemanticscholar.orgtriazole derivatives was also tested. The compound 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govontosight.aisemanticscholar.orgtriazole (3c) showed selective protection against MES-induced seizures with an ED₅₀ of 49.1 mg/kg. nih.govresearchgate.net Furthermore, 6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govontosight.aisemanticscholar.orgtriazole (5b) was active in both the MES and scPTZ tests, with an ED₅₀ of 63.4 mg/kg in the PTZ screen. nih.govresearchgate.net

Research into 4,5-disubstituted-1,2,4-triazoles also yielded potent anticonvulsants, with compounds 6g , 6h , and 6m showing activity comparable to the standard drugs phenytoin (B1677684) and carbamazepine (B1668303) in MES and scPTZ screens. researchgate.net These findings highlight the potential of the 1,2,4-triazole scaffold in the development of new antiepileptic drugs with improved potency. nih.govnih.gov

Table 1: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives
CompoundTest ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI)Source
Compound 6oMES88.02>2250>25.5 nih.gov
Compound 6qMES94.6>2500>26.0 nih.gov
6-(4-fluorophenyl)thiazolo[3,2-b] nih.govontosight.aisemanticscholar.orgtriazole (3c)MES49.194.11.9 nih.govresearchgate.net
6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govontosight.aisemanticscholar.orgtriazole (5b)scPTZ63.4105.61.7 nih.govresearchgate.net
3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one (50)MES26.9296.511.0 nih.gov

Anti-inflammatory and Antinociceptive Effects

The 1,2,4-triazole moiety is a recognized pharmacophore for anti-inflammatory and analgesic activities. nih.gov Derivatives have been investigated for their ability to inhibit inflammation in various animal models, such as the carrageenan-induced paw edema assay. mdpi.com

In one study, a series of 4-(substituted amino)-3-mercapto-5-(4-methoxy)phenyl-1,2,4-triazoles was synthesized and evaluated. Compounds 6f , 6i , and 6k were identified as the most active, exhibiting significant anti-inflammatory effects. Specifically, compound 6k showed a 40.28% inhibition of edema at a 100 mg/kg dose, which was comparable to the standard drug indomethacin. This compound also demonstrated promising antinociceptive (pain-relieving) activity. nih.gov

Another study focused on a new triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) . This compound showed potent antinociceptive effects in formalin and capsaicin-induced pain models. Its anti-inflammatory action was demonstrated by a reduction in edema, leukocyte migration, and levels of inflammatory mediators like TNF-α and PGE₂ in carrageenan-induced pleurisy and CFA-induced arthritis models. nih.gov

Furthermore, certain quinolone-1,2,4-triazole hybrids have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. Compounds 33a , 33b , and 33c showed greater potency and selectivity in inhibiting COX-2 than the reference drug celecoxib. mdpi.com

Table 2: Anti-inflammatory and Antinociceptive Activity of Selected 1,2,4-Triazole Derivatives
CompoundActivityModelKey FindingSource
Compound 6kAnti-inflammatoryCarrageenan-induced edema40.28% inhibition of edema at 100 mg/kg. nih.gov
Compound 6kAntinociceptiveAcetic acid-induced writhingShowed good activity compared to standard pethidine. nih.gov
LQFM-096AntinociceptiveFormalin testReduced licking time in both neurogenic and inflammatory phases. nih.gov
LQFM-096Anti-inflammatoryCarrageenan-induced pleurisyReduced edema, leukocyte migration, TNF-α, and PGE₂ levels. nih.gov
Compound 33aAnti-inflammatoryIn vitro COX-2 inhibitionIC₅₀ = 8.48 nM (more potent than celecoxib). mdpi.com

Antidiabetic Potential

Triazole derivatives have emerged as promising candidates for the development of antidiabetic agents, particularly as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.govresearchgate.net

A study investigating a new series of 1,2,3-triazole derivatives found that compound K-1 exhibited the highest antidiabetic activity, with 87.01% inhibition in the α-amylase assay and 99.17% inhibition in the α-glucosidase assay at a concentration of 800 µg/mL. nih.gov

In another research effort, fluorine-containing 1,2,4-triazole-5-one derivatives were screened for their inhibitory potential against these enzymes. All tested compounds showed varying degrees of α-amylase inhibitory activity, with IC₅₀ values ranging from 185.2 to 535.6 μM. For α-glucosidase, the IC₅₀ values ranged from 202.1 to 803.2 μM, with some compounds showing inhibitory potential comparable to the standard drug acarbose. dergipark.org.tr The diversity of biological profiles of triazoles has made them indispensable in the search for new α-glucosidase inhibitors to manage hyperglycemia. researchgate.net

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Understanding the relationship between the chemical structure and biological activity is crucial for designing more potent and selective drugs. For 1,2,4-triazole derivatives, SAR studies have provided valuable insights into the key structural features required for their pharmacological effects. researchgate.net

In the context of anticonvulsant activity, a general pharmacophore model has been suggested. This model typically includes a hydrophobic aryl ring system, a hydrogen-bonding domain, and an electron-donor moiety, which are considered essential for interaction with biological targets. researchgate.netresearchgate.net For instance, in a series of 4,5-disubstituted-1,2,4-triazoles, specific substitutions on the phenyl ring were found to significantly influence anticonvulsant potency. researchgate.net

For anti-inflammatory activity, particularly COX-2 inhibition, pharmacophore models have been developed based on known selective inhibitors. A study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives generated a pharmacophore model featuring a hydrogen bond acceptor and two aromatic rings. nih.govnih.gov The ability of the synthesized triazole derivatives to fit this model correlated with their potential for selective COX-2 inhibition. nih.govnih.govresearchgate.net

SAR analysis of antibacterial 1,2,4-triazole derivatives indicated that compounds with a 4-methoxy phenyl group at the 5-position of the triazole ring were preferable. Additionally, the presence of chloro and bromo groups on an isatin (B1672199) moiety attached to the triazole scaffold resulted in broad-spectrum antibacterial activity. mdpi.com

Mechanistic Studies of Biological Action

Molecular Targets and Pathways

The diverse pharmacological effects of this compound derivatives are attributed to their interaction with various molecular targets and pathways.

For their anti-inflammatory effects, a primary target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. minia.edu.eg Molecular docking studies have shown that these derivatives can bind effectively within the active site of COX-2, interacting with key amino acid residues, which explains their selective inhibition. nih.govnih.gov

The anticonvulsant mechanism is thought to involve multiple targets. Some studies suggest that these compounds may bind to voltage-gated sodium channels (VGSCs) in a manner similar to established drugs like phenytoin and carbamazepine. Another potential target is the benzodiazepine (B76468) (BZD) binding site on the GABA-A receptor, which would enhance inhibitory neurotransmission. nih.govfrontiersin.org

The antidiabetic potential of these derivatives is linked to the inhibition of α-amylase and α-glucosidase. dergipark.org.trnih.gov By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia.

Interactions with Biological Macromolecules

The therapeutic efficacy of a drug is fundamentally dependent on its interaction with biological macromolecules like proteins and nucleic acids. Studies using molecular docking and various spectroscopic methodologies have been employed to understand these interactions for triazole derivatives.

Molecular docking simulations have been instrumental in visualizing the binding of triazole derivatives to their enzyme targets. For COX-2 inhibitors, docking studies revealed that the sulfamoyl group on the phenyl ring often forms crucial hydrogen bonds with amino acid residues like His90 and Arg513 in the active site, anchoring the molecule for effective inhibition. nih.gov

The interaction of novel 1,2,3-triazole derivatives with proteins such as human serum albumin (HSA) and bovine hemoglobin (BHb), as well as with DNA, has been investigated. These studies found strong interactions, with binding constants in the order of 10³ to 10⁵. Thermodynamic analysis indicated that the binding forces are primarily hydrophobic interactions, electrostatic forces, and hydrogen bonds. Spectroscopic data confirmed that the compounds could alter the microenvironment of amino acid residues within the proteins, indicating a stable binding interaction. nih.gov These studies are crucial for understanding the pharmacokinetics and potential distribution of these compounds in biological systems.

Applications in Materials Science Utilizing 1 Phenyl 1h 1,2,4 Triazole 3,5 Diamine Derivatives

Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

The unique molecular architecture of 1,2,4-triazole (B32235) derivatives makes them highly suitable for various roles within organic light-emitting diodes (OLEDs), including phosphorescent OLEDs (PHOLEDs) and polymer light-emitting diodes (PLEDs). Their ability to facilitate charge transport and influence emissive characteristics is a key area of research. Organic compounds that contain both electron-donating and electron-accepting parts connected by π-conjugated systems are widely studied for their use in optoelectronic devices like OLEDs. nih.gov The 1,2,4-triazole core is particularly interesting due to its high nitrogen content, which influences the electron distribution within the molecule and can enhance intramolecular electron transport. nih.gov

A critical function of materials in OLEDs is the efficient transport of electrons from the cathode and the blocking of holes from the anode to confine charge recombination to the emissive layer, thereby maximizing device efficiency. Derivatives of 1,2,4-triazole have demonstrated excellent capabilities in these roles. The triazole moiety is inherently electron-deficient, which facilitates the acceptance and transport of electrons. researchgate.net

Research has shown that hybrid molecules combining an electron-donating unit, such as carbazole, with an electron-withdrawing 1,2,4-triazole unit can create bipolar host materials. hkbu.edu.hkrsc.org This bipolar nature allows for balanced transport of both holes and electrons, which is crucial for high-efficiency PHOLEDs. For example, bipyridyl-substituted triazole derivatives (Bpy-TAZs) have been shown to be effective electron-transporting materials while maintaining good hole-blocking ability, a characteristic property of triazole derivatives. researchgate.net The strategic placement of the triazole group within the molecular structure can optimize these charge-carrying properties for specific OLED applications. rsc.org

Table 1: Properties of Triazole Derivatives in OLEDs

Compound Type Function Key Property Reference
Bipyridyl-substituted triazoles Electron Transport, Hole Blocking Improved electron mobility while retaining hole-blocking ability. researchgate.net
Phenylcarbazole-dipyridyl triazole Bipolar Host Material Disruption of π-conjugation leads to balanced charge transport. researchgate.net

Beyond their charge-transporting roles, 1,2,4-triazole derivatives are integral to the development of luminescent materials for OLEDs. They can function as host materials for phosphorescent emitters or be incorporated into the structure of the emitter itself. nih.govhkbu.edu.hk For phosphorescent devices, the host material must have a high triplet energy level to efficiently transfer energy to the phosphorescent dopant. Triazole derivatives can be designed to meet this requirement.

For instance, copper(I) and iridium(III) complexes incorporating phenyl-1,2,4-triazole-based ligands have been synthesized and investigated as emitters. researchgate.netrsc.org These organometallic complexes can exhibit thermally activated delayed fluorescence (TADF) or phosphorescence, achieving high quantum efficiencies. rsc.org A mononuclear copper(I) complex with a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand, for example, showed bright green emission in its crystal state with a quantum yield of up to 100% and was successfully used to create green-emitting OLEDs with an external quantum efficiency reaching 13.4%. rsc.org Similarly, a novel host material incorporating a 1,2,4-triazole moiety was used to fabricate efficient green and blue PHOLEDs. hkbu.edu.hk The high luminescent properties and significant quantum yield of emitted photons in various synthesized 4H-1,2,4-triazole derivatives further underscore their potential in emissive applications. nih.gov

Table 2: Performance of OLEDs with Triazole-based Emitters

Emitter Type Host/Emitter Emission Color Max. External Quantum Efficiency (EQE) Reference
Copper(I) complex with 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand Emitter Green 13.4% rsc.org
fac-tris(2-phenylpyridine)iridium Host: PPHCZ (triazole-carbazole derivative) Green Not specified hkbu.edu.hk

Other Advanced Material Applications

Derivatives of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine are integral to the development of a variety of advanced materials, owing to the unique electronic and structural properties imparted by the 1,2,4-triazole core. This heterocyclic scaffold is utilized in applications ranging from energy harvesting and data storage to optical communications and clean energy generation.

Organic Photovoltaic Cells

In the field of organic electronics, derivatives of 1,2,4-triazole are recognized for their potential in optoelectronic devices, including organic photovoltaic (OPV) cells. mdpi.com Their utility stems from the electron-deficient nature of the triazole ring, which makes them suitable candidates for use as electron-acceptor moieties in donor-acceptor (D-A) conjugated polymers. These polymers are fundamental to enhancing the performance of polymer solar cells.

Research into D-A conjugated polymers has incorporated 1,2,4-triazole derivatives as the electron-withdrawing units, paired with electron-donating units like thiophene. This architecture is designed to optimize the absorption of solar energy. The resulting polymers exhibit thermal stability sufficient for applications in solar cells and possess electronic properties, such as HOMO and LUMO energy levels, that are promising for photovoltaic applications. The inclusion of the triazole core helps in creating low bandgap polymers that can better absorb the solar spectrum, a key factor in improving the efficiency of organic solar cells.

Data Storage Devices

The application of triazole derivatives extends to the realm of molecular electronics, specifically in the development of non-volatile data storage. Certain molecular semiconductors incorporating triazole structures have been identified as excellent candidates for bi-stable resistive memory devices. rsc.org These materials exhibit resistivity that can be switched by an external electric field, a property that is fundamental to the function of resistive random-access memory (RRAM).

For instance, pyrene-affixed triazoles have been demonstrated to function as a new class of semiconductors that execute reversible, non-volatile memory functions. rsc.org Devices fabricated with these materials show low switching threshold voltages, high ON/OFF current ratios, and good stability under ambient conditions. rsc.org The principle lies in the ability of the material, sandwiched between two electrodes, to switch between a high-resistance state (OFF) and a low-resistance state (ON). This reversible and non-volatile switching allows for the writing, reading, and erasing of information, making these triazole-based materials highly suitable for next-generation data storage technologies. rsc.org

Optical Waveguide Behavior

Derivatives of 1,2,4-triazole, particularly 4-aryl-4H-1,2,4-triazoles, have been shown to form supramolecular structures capable of functioning as optical waveguides. rsc.org This behavior is achieved through the organized aggregation and self-assembly of the triazole-based molecules into well-defined, ribbon-like microstructures. rsc.org

These self-assembled structures can confine and guide light, propagating photoluminescence along their length. rsc.org The efficiency of light propagation is dependent on the morphology and crystallinity of the aggregates, which can be influenced by the specific aryl substituents on the triazole core. The ability of these organic structures to act as waveguides opens up possibilities for their use in photonic integrated circuits, optical sensors, and other optoelectronic applications where guiding light at the microscale is essential. rsc.org

Proton Exchange Membrane Fuel Cells (PEMFCs)

In the pursuit of high-temperature proton exchange membranes for fuel cells that can operate above 100°C without external humidification, 1,2,4-triazole and its derivatives have emerged as critical components. The triazole ring acts as a proton carrier, facilitating proton transport through an intermolecular transfer mechanism (structural diffusion) similar to imidazole (B134444), but with potentially greater electrochemical stability. escholarship.org

Polymers functionalized with 1,2,4-triazole moieties are designed to operate under anhydrous or low-humidity conditions, which simplifies the fuel cell system and mitigates issues like CO poisoning of the catalyst. escholarship.org These materials significantly enhance the properties of electrolyte membranes by increasing thermal stability to over 300°C, improving mechanical strength, and providing high ionic conductivity in the anhydrous state. mdpi.com N-phenyl-1,2,4-triazole units are often incorporated into the backbone of copolymers to produce robust, heat-resistant membranes with the necessary physical and mechanical properties for fuel cell applications. rsc.org

The data below showcases the performance of a triazole-functionalized polymer membrane in a high-temperature PEMFC application.

ParameterValueConditions
Peak Power Density760 mW cm-2160 °C, H2/Air, no external humidification
Proton Conductivity109.8 mS cm-1180 °C
Thermal Stability (Td5%)> 200 °C-
Volume Swelling< 152%180 °C

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Strategies

The future of synthesizing 1-phenyl-1H-1,2,4-triazole-3,5-diamine and its derivatives hinges on the adoption of green and sustainable chemistry principles. researchgate.netresearchgate.net Current multi-step synthetic protocols often involve harsh conditions, hazardous solvents, and expensive catalysts. euroasiapub.orgchemmethod.com Future research should prioritize the development of more efficient and environmentally benign methodologies.

Key areas for future investigation include:

Microwave-Assisted Organic Synthesis (MAOS): Exploring microwave irradiation to significantly shorten reaction times, reduce waste, and improve yields, a technique that has proven effective for other nitrogen-containing heterocycles. euroasiapub.orgnih.gov

Multicomponent Reactions (MCRs): Designing one-pot, three-component tandem annulation strategies to construct the triazole core with high atom economy, minimizing purification steps and solvent usage. euroasiapub.orgisres.org

Eco-Friendly Solvents: Investigating the use of benign solvents like water, polyethylene (B3416737) glycol (PEG), or other bio-based solvents to replace traditional volatile organic compounds. researchgate.netresearchgate.net

Catalyst Innovation: Developing recyclable solid-supported catalysts or metal-free catalytic systems to enhance reaction efficiency and reduce environmental impact. isres.orgmdpi.com

Future Synthetic Strategy Objective Potential Advantages Relevant Research Area
Microwave-Assisted SynthesisAccelerate reaction rates and improve yields.Reduced energy consumption, shorter reaction times.Green Chemistry, Process Chemistry
Multicomponent ReactionsSimplify synthesis into a one-pot process.High atom economy, reduced waste, operational simplicity.Medicinal Chemistry, Organic Synthesis
Benign Solvent SystemsReplace hazardous organic solvents.Increased safety, reduced environmental pollution, lower cost.Sustainable Chemistry, Green Solvents
Novel CatalysisDevelop reusable or metal-free catalysts.Cost-effectiveness, reduced metal contamination, easier purification.Catalysis, Materials Science

Exploration of Expanded Biological Profiles and Therapeutic Applications

The 1,2,4-triazole (B32235) nucleus is a cornerstone of many clinically used drugs, exhibiting a wide array of pharmacological activities. nih.gov Derivatives have shown promise as anticancer, antifungal, antibacterial, antiviral, and anticonvulsant agents. nih.goveurjchem.commdpi.com Specifically, the 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel basis for potent and reversible LSD1 (KDM1A) inhibitors, indicating its potential in epigenetic therapies. nih.gov

Future research should systematically expand the biological evaluation of this compound and its analogues:

Anticancer Research: Beyond existing studies, screening against a broader panel of human cancer cell lines is warranted, with a focus on identifying novel molecular targets and mechanisms of action, such as the inhibition of kinases or aromatase. nih.govnih.gov

Antimicrobial Drug Discovery: Investigating activity against drug-resistant strains of bacteria and fungi, a critical area of unmet medical need. nih.goveurjchem.com

Antiviral Agents: Building on the success of triazole nucleosides like Ribavirin, new derivatives could be synthesized and tested against a range of viruses, including herpes simplex virus. nih.gov

Neurodegenerative Diseases: Given the role of epigenetic modifiers like LSD1 in neurological function, exploring the potential of these compounds in models of Alzheimer's or Parkinson's disease is a logical next step.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial to optimize the scaffold for enhanced potency and selectivity against specific biological targets, thereby minimizing off-target effects. nih.gov

Advancement in Material Science Applications and Device Fabrication

While the biological applications of triazoles are well-documented, their potential in material science remains comparatively underexplored. The unique electronic properties and coordination capabilities of the nitrogen-rich triazole ring suggest suitability for a range of advanced materials. nih.gov

Future outlooks in material science include:

Corrosion Inhibitors: 1,2,4-triazole derivatives have been noted for their ability to inhibit metal corrosion. nih.govmdpi.com Future work could focus on quantifying the efficacy of this compound for protecting various metals and alloys, potentially for industrial applications.

Novel Polymers and Energetic Materials: The high nitrogen content and thermal stability of the triazole ring make it an attractive building block for high-performance polymers and less sensitive, highly energetic materials. nih.gov

Supramolecular Chemistry: The hydrogen bonding capabilities of the diamino-triazole structure could be exploited to construct complex supramolecular assemblies, such as metal-organic frameworks (MOFs) or functional gels, with potential uses in sensing, catalysis, or gas storage.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is essential for accelerating the drug discovery and material design process. nih.gov In silico techniques can predict the properties and interactions of molecules, guiding experimental efforts toward the most promising candidates. researchgate.net

Future interdisciplinary research should focus on:

Molecular Docking and Virtual Screening: Employing docking studies to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors, to prioritize synthesis and testing. nih.govmdpi.comnih.gov

Quantum Chemical Calculations: Using theoretical methods to understand the electronic structure, reactivity, and tautomeric equilibria of the triazole ring, which are critical for its chemical behavior and biological interactions. researchgate.net

Pharmacokinetic Profiling (ADME): In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the design phase to identify candidates with better drug-like characteristics. nih.govnih.gov

Materials Modeling: Computational simulation of the properties of polymers or crystals incorporating the triazole scaffold to predict characteristics like thermal stability, density, and electronic behavior before undertaking complex synthesis.

Integrated Approach Computational Tool Experimental Validation Goal
Drug DiscoveryMolecular Docking, Virtual ScreeningIn vitro biological assays (e.g., MTT assay)Identify potent and selective therapeutic agents.
Mechanistic InsightQuantum Chemistry (e.g., DFT)Spectroscopy (NMR, UV/vis), X-ray CrystallographyUnderstand structure-activity relationships and reaction mechanisms.
PharmacokineticsADME Prediction SoftwareIn vivo animal studiesDesign drug candidates with favorable metabolic profiles.
Materials DesignMolecular Dynamics, Crystal Structure PredictionSynthesis, Thermal Analysis (TGA/DSC), Corrosion testsDevelop novel materials with desired physical and chemical properties.

Emerging Applications and Unexplored Potential of Triazole Scaffolds

The versatility of the 1,2,4-triazole scaffold suggests that its applications are not limited to the currently explored areas. Future research should remain open to discovering entirely new functions and capitalizing on the unique chemistry of compounds like this compound. qu.edu.sa

Promising areas for future exploration include:

Agrochemicals: Triazole derivatives are already used as fungicides and plant growth regulators in agriculture. mdpi.com New derivatives could be developed as next-generation herbicides, pesticides, or insecticides with improved efficacy and environmental profiles.

Hybrid Molecules: Creating hybrid compounds by linking the this compound core with other known pharmacophores could lead to molecules with dual-action mechanisms or novel therapeutic properties. qu.edu.samdpi.com

Photonic and Electronic Materials: The aromatic, electron-rich nature of the triazole system could be leveraged in the design of organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices.

Bioconjugation and Chemical Probes: Functionalized derivatives could be used as chemical probes to study biological processes or as building blocks in bioconjugation chemistry for targeted drug delivery.

Continued exploration of this versatile chemical entity, driven by interdisciplinary collaboration and sustainable practices, will undoubtedly lead to significant advancements in both medicine and material science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via reaction of 3,5-diamino-1-phenyl-1,2,4-triazole with hydrobromic acid in ethanol, followed by recrystallization to isolate the hydrobromide salt . Purity optimization involves adjusting stoichiometric ratios (e.g., equimolar HBr addition) and using polar solvents like ethanol for crystallization. Post-synthesis characterization via 1^1H NMR (e.g., δ 5.84 ppm for NH2_2 groups) and mass spectrometry (e.g., [M+1]+^+ = 194.2) is critical for validation .

Q. How is the molecular structure of this compound determined using X-ray crystallography?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with hydrogen atoms positioned geometrically (C–H 0.93 Å) or located via difference maps (N–H 0.86 Å). Refinement using SHELXL (riding model with UisoU_{iso}(H) = 1.2UeqU_{eq} of parent atoms) ensures accuracy. Displacement ellipsoids at 50% probability level visualize thermal motion . Validation tools like ORTEP-3 aid in graphical representation .

Advanced Research Questions

Q. What strategies are effective for synthesizing bioactive derivatives of this compound, and how are their mechanisms studied?

  • Methodology : Substituent variation at the N3 position (e.g., fluorophenyl, tolyl) is achieved via nucleophilic aromatic substitution (General Procedure B in ). Antimitotic or kinase inhibitor activity is evaluated using in vitro assays (e.g., tyrosine kinase inhibition for Bemcentinib derivatives ). Mechanistic studies involve docking simulations against target proteins (e.g., ATP-binding sites) and pharmacokinetic profiling via HPLC-MS.

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during refinement?

  • Methodology : For disordered regions, split-atom models or restraints on bond lengths/angles in SHELXL are applied. High-resolution data (>1.0 Å) and twin refinement (using HKLF5 format) mitigate twinning issues. Cross-validation with the Cambridge Structural Database (CSD) ensures geometric consistency .

Q. What analytical techniques are suitable for detecting trace impurities (e.g., 4H-1,2,4-triazole-3,5-diamine) in synthesized batches?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities using a C18 column and acetonitrile/water gradient. Confirmatory analysis via LC-MS/MS or 13^{13}C NMR (e.g., distinguishing NH2_2 resonances at δ 110–120 ppm) identifies structural analogs. Reference standards from IARC-certified sources reduce false positives .

Q. How can the Cambridge Structural Database (CSD) aid in designing novel triazole-diamine derivatives?

  • Methodology : CSD mining (e.g., ConQuest software) retrieves analogous structures to analyze substituent effects on packing motifs or hydrogen-bonding networks. Statistical surveys (e.g., histogram of N–H···N interactions) guide steric/electronic modifications for enhanced solubility or stability .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. In case of exposure, rinse with copious water and seek medical attention. Waste disposal follows halogenated organic compound protocols due to potential hydrobromide byproducts .

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1-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Reactant of Route 2
1-Phenyl-1H-1,2,4-triazole-3,5-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.